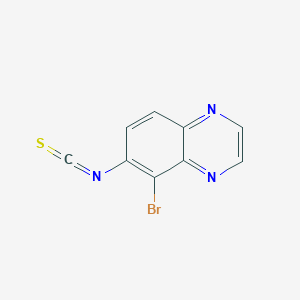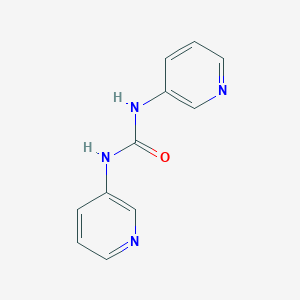
3-Methyl-4-n-nonylsydnonimine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-n-nonylsydnonimine hydrochloride, also known as SIN-1, is a synthetic compound that has been widely used in scientific research for its unique properties. It is a nitric oxide (NO) donor, which means it can release NO in a controlled manner. This property has made it a valuable tool in studying the effects of NO in various biological systems.
Wirkmechanismus
3-Methyl-4-n-nonylsydnonimine hydrochloride releases NO in a controlled manner, which activates the enzyme guanylate cyclase in the target cells. This leads to the production of cyclic guanosine monophosphate (cGMP), which in turn causes vasodilation and other physiological effects.
Biochemische Und Physiologische Effekte
3-Methyl-4-n-nonylsydnonimine hydrochloride has been shown to have a variety of biochemical and physiological effects, depending on the target cells and tissues. It can induce vasodilation, reduce platelet aggregation, and inhibit the production of inflammatory cytokines. It has also been shown to have neuroprotective effects in certain models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-4-n-nonylsydnonimine hydrochloride has several advantages as a research tool. It can release NO in a controlled and predictable manner, which allows for precise experimentation. It is also relatively stable and easy to handle in the laboratory. However, it has some limitations as well. It can be toxic to cells at high concentrations, and its effects can be influenced by other factors such as pH and temperature.
Zukünftige Richtungen
There are several future directions for research involving 3-Methyl-4-n-nonylsydnonimine hydrochloride. One area of interest is the development of new NO donors with improved properties, such as increased stability and specificity. Another area is the investigation of the role of NO in various disease processes, such as cancer and neurodegenerative diseases. Additionally, 3-Methyl-4-n-nonylsydnonimine hydrochloride could be used to study the effects of NO in combination with other drugs or therapies, to determine potential synergistic effects.
Synthesemethoden
The synthesis of 3-Methyl-4-n-nonylsydnonimine hydrochloride involves the reaction of 3-methyl-4-nitrosoaniline with nonylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 3-Methyl-4-n-nonylsydnonimine hydrochloride.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-n-nonylsydnonimine hydrochloride has been used in various scientific studies to investigate the role of NO in different biological processes. It has been shown to have a vasodilatory effect on blood vessels, which can be useful in the treatment of cardiovascular diseases. It has also been used to study the effects of NO on neurotransmission and inflammation.
Eigenschaften
CAS-Nummer |
19951-50-9 |
|---|---|
Produktname |
3-Methyl-4-n-nonylsydnonimine hydrochloride |
Molekularformel |
C12H24ClN3O |
Molekulargewicht |
261.79 g/mol |
IUPAC-Name |
3-methyl-4-nonyloxadiazol-3-ium-5-amine;chloride |
InChI |
InChI=1S/C12H24N3O.ClH/c1-3-4-5-6-7-8-9-10-11-12(13)16-14-15(11)2;/h3-10,13H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CRYMQNCOGJZOPC-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCC1=C(ON=[N+]1C)N.[Cl-] |
Kanonische SMILES |
CCCCCCCCCC1=C(ON=[N+]1C)N.[Cl-] |
Synonyme |
3-methyl-4-nonyl-1-oxa-2-aza-3-azoniacyclopenta-2,4-dien-5-amine chlor ide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





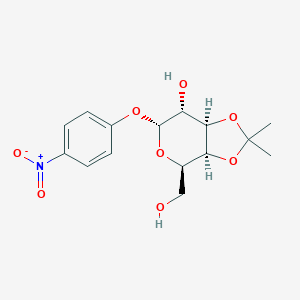
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)
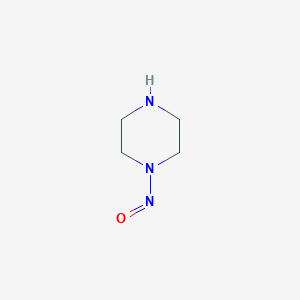
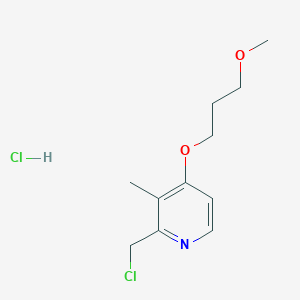
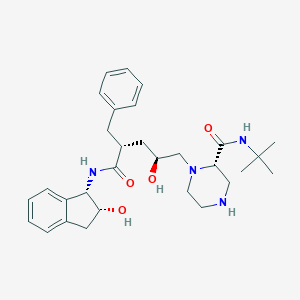
![1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate](/img/structure/B26216.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)
